wwl113

Description

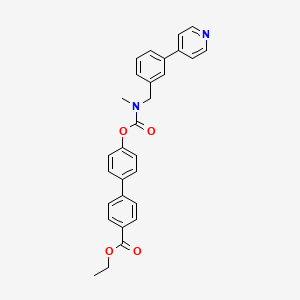

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIPHDGVCFVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WWL113

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL113 is a potent and selective small-molecule inhibitor of specific carboxylesterase enzymes, demonstrating significant effects on lipid metabolism and inflammatory signaling. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory profile, and downstream cellular and physiological consequences. Quantitative data are summarized for comparative analysis, key experimental methodologies are described, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological activity.

Core Mechanism of Action: Selective Carboxylesterase Inhibition

This compound functions as a selective, orally active inhibitor of carboxylesterases, primarily targeting mouse carboxylesterase Ces3 (also known as Ces1d) and Ces1f, as well as the human ortholog, CES1.[1][2][3][4][5] The inhibitory action is potent, with IC50 values in the nanomolar range.[1][4] The mechanism of inhibition is competitive and involves the covalent modification of the catalytic serine residue within the active site of the target hydrolases, leading to their inactivation.[6] This targeted inhibition of specific serine hydrolases underpins the diverse biological effects of this compound.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key IC50 values.

| Target Enzyme | Species | IC50 Value | Reference |

| Ces3 (Ces1d) | Mouse | 120 nM | [1] |

| Ces1f | Mouse | 100 nM | [1][4] |

| CES1 | Human | ~50 nM | [5] |

| Recombinant Ces3 | Mouse | ~100 nM | [2][4][5] |

| Recombinant Ces1f | Mouse | ~100 nM | [2][4] |

| ABHD6 | Mouse | Inhibited at 10 µM | [1][4] |

Key Signaling Pathways and Biological Effects

The inhibition of Ces3/CES1 by this compound perturbs critical metabolic and inflammatory pathways.

Regulation of Lipid Metabolism

In adipocytes, Ces3/CES1 plays a major role in basal lipolysis by hydrolyzing triglycerides to release free fatty acids.[5] By inhibiting this enzymatic activity, this compound effectively reduces the breakdown of stored fats, leading to increased lipid storage within adipocytes.[2][3][4] This mechanism is central to the observed phenotype of ameliorated metabolic syndrome in obese and diabetic mouse models treated with this compound, which exhibit reduced levels of nonesterified free fatty acids, triglycerides, and total cholesterol, along with improved glucose tolerance.[1][5]

Modulation of Inflammatory Pathways

This compound also influences inflammatory responses by preventing the catabolism of prostaglandin glyceryl esters (PG-Gs).[6][7] Specifically, it blocks the hydrolysis of the anti-inflammatory mediator prostaglandin D2-glyceryl ester (PGD2-G), thereby enhancing its effects.[7] Conversely, it can attenuate the pro-inflammatory effects of prostaglandin E2-glyceryl ester (PGE2-G) by preventing its conversion to PGE2.[7] In dendritic cells, pharmacological inhibition of CES1 with this compound has been shown to result in an increased inflammatory phenotype, with higher secretion of cytokines such as IL-6, IL-8, and TNF.[8][9]

Role in Cancer

Preliminary evidence suggests a potential role for CES1 inhibition in cancer therapy. In a mouse allograft model of colorectal carcinoma, treatment with a CES1 inhibitor resulted in reduced tumor growth, indicating that targeting CES1 enzymatic activity could be a viable strategy under conditions of metabolic stress.[10]

Experimental Protocols

Target Identification via Competitive Activity-Based Protein Profiling (ABPP)

The identification of Ces3 and Ces1f as the primary targets of this compound was achieved using competitive activity-based protein profiling (ABPP). This powerful chemoproteomic technique enables the assessment of enzyme activity directly in complex biological systems.

Methodology:

-

Cell Culture and Treatment: 10T1/2 adipocytes are incubated with either this compound or a vehicle control.

-

Proteome Labeling: The treated cell proteomes are then labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-rhodamine). This probe covalently binds to the active site of serine hydrolases.

-

Target Occupancy Analysis: In the this compound-treated samples, the active sites of its targets are already occupied, preventing the binding of the activity-based probe.

-

SDS-PAGE and Fluorescence Scanning: The proteomes are separated by SDS-PAGE, and the gel is scanned for fluorescence. A reduction in the fluorescence intensity of a specific protein band in the this compound-treated sample compared to the control indicates it is a target of the inhibitor.

-

Target Identification by Mass Spectrometry (ABPP-MudPIT): For unambiguous identification, the protein bands of interest are excised and analyzed by multidimensional protein identification technology (MudPIT), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|WWL 113 [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Carboxylesterase 1 directs the metabolic profile of dendritic cells to a reduced inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Serine Hydrolase Inhibitor WWL113: A Technical Guide to its Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL113 is a potent and selective small molecule inhibitor of specific serine hydrolases, demonstrating significant effects on lipid metabolism and cellular differentiation. This technical guide provides an in-depth overview of the serine hydrolase activity of this compound, including its primary targets, inhibitory potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of serine hydrolases and the development of therapeutic agents targeting this enzyme class.

Core Concepts: this compound and Serine Hydrolase Inhibition

This compound is a carbamate-containing compound that acts as a mechanism-based inhibitor of certain serine hydrolases.[1][2][3] Its inhibitory activity stems from the covalent modification of the catalytic serine residue within the active site of target enzymes, leading to their irreversible inactivation.[2][3] This targeted inhibition allows for the precise dissection of the physiological roles of these enzymes.

Primary Enzymatic Targets of this compound

Extensive research, primarily utilizing competitive activity-based protein profiling (ABPP), has identified the primary molecular targets of this compound as two carboxylesterase enzymes:

-

Carboxylesterase 3 (Ces3), also known as Ces1d : This enzyme is a major lipase in adipocytes, responsible for the hydrolysis of triglycerides and the release of free fatty acids.[4]

-

Carboxylesterase 1f (Ces1f) : A structurally related carboxylesterase with roles in lipid metabolism.[5][6]

This compound exhibits high selectivity for these ~60-kDa serine hydrolases.[5][6] While it also shows some activity against α/β-hydrolase domain-containing protein 6 (ABHD6), its potency against Ces3 and Ces1f is significantly higher.[5][7] The human ortholog of mouse Ces3, human carboxylesterase 1 (hCES1), is also potently inhibited by this compound.[4][5]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) | Assay Type | Source |

| Mouse Ces3 (Ces1d) | 120 | Competitive ABPP | |

| Mouse Ces1f | 100 | Competitive ABPP | |

| Human CES1 (hCES1) | ~50 | Substrate Hydrolysis Assay | [4][5] |

| Recombinant Mouse Ces3 | ~100 | Competitive ABPP | [7][8][9] |

| Recombinant Mouse Ces1f | ~100 | Competitive ABPP | [7][8][9] |

Signaling Pathways and Biological Effects

Inhibition of Ces3/hCES1 by this compound has significant downstream biological consequences, particularly in the context of adipocyte biology and metabolic regulation. By blocking the lipolytic activity of these enzymes, this compound prevents the breakdown of triglycerides, leading to increased lipid storage in adipocytes.[4][5][7] This activity has been shown to promote adipocyte differentiation.[5][6]

Furthermore, this compound treatment has demonstrated therapeutic potential in preclinical models of metabolic disease. In obese and diabetic mice, oral administration of this compound resulted in reduced weight gain, improved glucose tolerance, and favorable changes in plasma lipid profiles.[4][7]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's serine hydrolase activity. The following sections outline the key experimental protocols.

Substrate Hydrolysis Assay for Carboxylesterase Activity

This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring the activity of carboxylesterases like hCES1.

Materials:

-

CES Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Carboxylesterase Substrate (e.g., a proprietary fluorogenic substrate)

-

Recombinant human CES1 (hCES1) enzyme

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in CES Assay Buffer. Include a DMSO-only control.

-

Dilute the recombinant hCES1 enzyme to the desired concentration in CES Assay Buffer.

-

Prepare the substrate solution according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add 50 µL of the diluted hCES1 enzyme.

-

Add 25 µL of the diluted this compound or DMSO control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general framework for competitive ABPP to identify the targets of this compound and determine its potency in a complex proteome.

Materials:

-

Cell or tissue lysate

-

This compound stock solution (in DMSO)

-

Activity-based probe (ABP) with a reporter tag (e.g., a fluorophosphonate probe with a clickable alkyne tag)

-

Click chemistry reagents (e.g., TAMRA-azide, CuSO4, TBTA, TCEP)

-

SDS-PAGE gels and imaging system

-

For quantitative proteomics: Biotin-azide, streptavidin beads, trypsin, LC-MS/MS instrumentation

Procedure:

-

Proteome Treatment:

-

Aliquot the cell or tissue lysate into separate tubes.

-

Pre-incubate the lysates with varying concentrations of this compound (or DMSO control) for 30 minutes at 37°C.

-

-

ABP Labeling:

-

Add the alkyne-tagged ABP to each lysate and incubate for another 30 minutes at 37°C.

-

-

Click Chemistry:

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach a reporter tag (e.g., TAMRA-azide for in-gel fluorescence or biotin-azide for enrichment) to the ABP-labeled proteins.

-

-

Analysis:

-

For Gel-Based Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Quantify the band intensity for the target enzymes at each this compound concentration to determine the IC50.

-

-

For Mass Spectrometry-Based Analysis (ABPP-MudPIT):

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Perform on-bead tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify and quantify the labeled proteins to determine the targets of this compound and their inhibition profiles.

-

-

Conclusion

This compound is a valuable chemical probe for studying the roles of carboxylesterases Ces3 and Ces1f in lipid metabolism and related diseases. Its high potency and selectivity, combined with the detailed experimental protocols provided in this guide, make it a powerful tool for researchers in the field. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutics for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

WWL113 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL113 is a potent, selective, and orally active small molecule inhibitor that has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound. We detail the experimental methodologies, present key quantitative data, and illustrate the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and its molecular targets.

Introduction

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of bioactive compounds with therapeutic potential. However, a significant bottleneck in this approach is the subsequent identification of the molecular target(s) responsible for the observed phenotype. This compound was identified from a phenotypic screen for compounds that promote adipogenesis.[1] This guide elucidates the journey from its discovery to the validation of its primary targets, the carboxylesterases Ces3 and Ces1f, and the human ortholog CES1.[1][2]

Target Identification using Activity-Based Protein Profiling (ABPP)

The primary technique employed for the target identification of this compound was Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in complex proteomes.[3]

Initial Screening and Target Class Identification

Initial investigations using gel-based competitive ABPP in adipocyte proteomes revealed that this compound selectively inhibits a serine hydrolase of approximately 60 kDa.[1] This was demonstrated by the diminished labeling of this protein band by a broad-spectrum serine hydrolase probe in the presence of this compound.[1] A structurally related urea analogue, WWL113U, which is deficient in its ability to inhibit serine hydrolases, served as a negative control and showed no effect, confirming that the pro-adipogenic activity of this compound is mediated through serine hydrolase inhibition.[1]

Precise Target Identification by ABPP-MudPIT

To identify the specific ~60 kDa serine hydrolase target(s), a more advanced, unbiased mass spectrometry-based ABPP technique known as "Multidimensional Protein Identification Technology" (ABPP-MudPIT) was employed.[1] This analysis of proteomes from 10T1/2 adipocytes treated with this compound revealed that the compound inhibits two carboxylesterase enzymes: Ces3 (also known as Ces1d) and Ces1f.[1] this compound treatment also led to a reduction in the activity of another serine hydrolase, ABHD6, although this did not reach statistical significance.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against its identified targets has been quantified through various assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Mouse Ces3 | 120 nM | Recombinantly expressed in HEK293T cells | [4] |

| Mouse Ces1f | 100 nM | Recombinantly expressed in HEK293T cells | [4] |

| Mouse Ces3 | ~100 nM | Recombinantly expressed in HEK293T cells | [2][5][6] |

| Mouse Ces1f | ~100 nM | Recombinantly expressed in HEK293T cells | [2][5][6] |

| Human CES1 | ~50 nM | Not specified | [2] |

| Compound | Target | IC50 Value | Assay Condition | Reference |

| This compound | Human CES1 | More potent than WWL229 | Recombinant human CES1 enzyme with p-NPV substrate | [7] |

| WWL229 | Human CES1 | Less potent than this compound | Recombinant human CES1 enzyme with p-NPV substrate | [7] |

| CPO | Human CES1 | More potent than this compound | Recombinant human CES1 enzyme with p-NPV substrate | [7] |

Target Validation

The identification of Ces3 and CES1 as the primary targets of this compound was followed by extensive validation studies to link target engagement with cellular and in vivo effects.

Cellular Validation

-

Adipogenesis and Lipolysis: Treatment of adipocytes with this compound, but not the inactive analogue WWL113U, promoted lipid accumulation and increased the expression of adipocyte markers like PPARγ and C/EBPα.[1][8] Furthermore, this compound was shown to reduce basal lipolysis in adipocytes, consistent with the known role of Ces3 in triglyceride hydrolysis.[2]

-

Inflammation: In human monocytic THP-1 cells, this compound was shown to inhibit CES1 activity, preventing the breakdown of the anti-inflammatory lipid mediator prostaglandin D2-glyceryl ester (PGD2-G) and thereby enhancing its anti-inflammatory effects.[7][9] Conversely, this compound attenuated the pro-inflammatory effects of prostaglandin E2-glyceryl ester (PGE2-G) by blocking its hydrolysis to the pro-inflammatory PGE2.[7][9]

In Vivo Validation

In vivo studies in animal models have provided strong validation for the therapeutic potential of targeting Ces3/CES1 with this compound.

| Animal Model | Dosage and Administration | Key Findings | Reference |

| db/db mice (model of obesity and diabetes) | 30 mg/kg, orally, once daily for 3 weeks | Ameliorated multiple features of metabolic syndrome, including reduced weight gain, improved glucose tolerance, and lowered levels of non-esterified fatty acids, triglycerides, total cholesterol, and fasted glucose. | [2][4] |

| Diet-induced obese mice | Not specified | Reduced weight gain. | [6][10] |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify protein targets of this compound by assessing its ability to compete with a broad-spectrum probe for binding to the active site of serine hydrolases.

Methodology:

-

Cell Culture and Lysis: 10T1/2 adipocytes are cultured and harvested. The cells are lysed to prepare a proteome.

-

Inhibitor Incubation: The adipocyte proteome is incubated with varying concentrations of this compound or the negative control WWL113U for a specified time (e.g., 30 minutes) at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-biotin (FP-biotin) or FP-rhodamine, is added to the proteome and incubated to label the active serine hydrolases.

-

SDS-PAGE and Visualization: The labeled proteins are separated by SDS-PAGE. If a fluorescent probe is used, the gel is scanned directly. If a biotinylated probe is used, the proteins are transferred to a membrane and visualized by streptavidin-HRP blotting.

-

Analysis: A decrease in the signal of a specific protein band in the presence of this compound compared to the control indicates that this compound binds to and inhibits that protein.

ABPP-MudPIT for Target Identification

Objective: To identify the specific protein targets of this compound from a complex proteome using mass spectrometry.

Methodology:

-

In Situ Labeling: Intact 10T1/2 adipocytes are treated with this compound or vehicle control.

-

Proteome Preparation: The cells are lysed, and the proteome is harvested.

-

Probe Labeling: The proteomes are labeled with an activity-based probe (e.g., FP-biotin).

-

Protein Digestion: The labeled proteome is digested into peptides.

-

Affinity Purification: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The spectral counts of the identified peptides are quantified. A significant reduction in the spectral count for a particular protein in the this compound-treated sample compared to the control identifies it as a target.

In Vivo Efficacy Studies in db/db Mice

Objective: To evaluate the therapeutic effects of this compound on metabolic syndrome in a mouse model of obesity and diabetes.

Methodology:

-

Animal Model: Eight-week-old male db/db mice are used.

-

Dosing: Mice are administered this compound at a dose of 30 mg/kg or vehicle control orally once a day for a period of three weeks.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Metabolic Analysis: At the end of the treatment period, various metabolic parameters are measured, including:

-

Fasted glucose levels.

-

Glucose tolerance via a glucose tolerance test (GTT).

-

Plasma levels of non-esterified free fatty acids (NEFAs), triglycerides (TGs), and total cholesterol.

-

-

Statistical Analysis: The data from the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the identification and validation of this compound targets.

Caption: Dual mechanism of action of this compound in metabolic and inflammatory pathways.

Conclusion

The identification and validation of Ces3/Ces1f and the human ortholog CES1 as the primary targets of this compound exemplify a successful application of modern chemoproteomic techniques to elucidate the mechanism of action of a phenotypically discovered small molecule. The compelling in vitro and in vivo data strongly support the potential of this compound as a therapeutic agent for metabolic disorders and inflammatory conditions. This guide provides a comprehensive technical overview to aid researchers in further exploring the biology of this compound and its targets.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of Chlorpyrifos on Serine Hydrolase Activities, Lipid Mediators, and Immune Responses in Lungs of Neonatal and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|WWL 113 [dcchemicals.com]

- 6. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]

- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rndsystems.com [rndsystems.com]

A Technical Guide to WWL113: A Selective Carboxylesterase Inhibitor for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL113 is a potent and selective, orally active inhibitor of carboxylesterases Ces3 (also known as Ces1d) and Ces1f, as well as the human ortholog CES1. These enzymes are key players in lipid metabolism, particularly in the hydrolysis of triglycerides in adipose tissue. By inhibiting these serine hydrolases, this compound has demonstrated significant potential in ameliorating metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for in vivo and in vitro studies and elucidates the signaling pathways through which this compound exerts its therapeutic effects, primarily through the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4'-[[[Methyl[[3-(4-pyridinyl)phenyl]methyl]amino]carbonyl]oxy]-[1,1'-biphenyl]-4-carboxylic acid ethyl ester, is a small molecule inhibitor belonging to the carbamate class. Its structure is characterized by a biphenyl core linked to a pyridinylphenylmethyl carbamate moiety.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₆N₂O₄ | |

| Molecular Weight | 466.53 g/mol | |

| CAS Number | 947669-86-5 | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 10 mg/mL (clear) | |

| Storage | 2-8°C |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the serine hydrolases Ces3 and Ces1f, with IC₅₀ values of approximately 120 nM and 100 nM, respectively.[1] It also inhibits the human ortholog, CES1. The inhibitory action of this compound is attributed to its carbamate functional group, which covalently modifies the catalytic serine residue in the active site of these enzymes. This mechanism-based inactivation leads to a reduction in the hydrolysis of triglycerides and other lipid esters.

Signaling Pathways

The primary mechanism through which this compound exerts its metabolic effects is by modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.

Inhibition of Ces3 and Ces1f by this compound is hypothesized to lead to the accumulation of endogenous lipid species that act as ligands for PPARα and PPARγ. Activation of PPARα leads to the upregulation of Uncoupling Protein 1 (UCP1) expression, a key protein in brown adipose tissue thermogenesis.[1] this compound has been shown to significantly increase UCP1 protein expression in brown adipocytes.[1] The activation of PPARγ is associated with increased adiponectin expression and improved insulin sensitivity.

This compound also impacts prostaglandin metabolism. It has a partial inhibitory effect on the buildup of prostaglandin E2 (PGE2).[1] Furthermore, by inhibiting CES1, this compound can prevent the hydrolysis of prostaglandin D2-glyceryl ester (PGD2-G), thereby potentiating its anti-inflammatory effects.[2]

Experimental Protocols

In Vivo Efficacy Study in a db/db Mouse Model of Type 2 Diabetes

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a genetically obese and diabetic mouse model.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) hydroxypropylmethylcellulose in sterile saline

-

8-week-old male db/db mice

-

Standard laboratory animal housing and diet

-

Oral gavage needles (20-22 gauge)

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Analytical equipment for measuring plasma lipids and other metabolic parameters

Procedure:

-

Acclimatization: Acclimate the db/db mice to the housing facility for at least one week prior to the start of the experiment.

-

Grouping: Randomly assign mice to two groups: a vehicle control group and a this compound treatment group (n=8-10 mice per group).

-

Dosing Preparation: Prepare a suspension of this compound in the vehicle at a concentration suitable for a 30 mg/kg dose in a volume of 10 mL/kg.

-

Administration: Administer this compound (30 mg/kg) or vehicle to the respective groups via oral gavage once daily for 3 weeks.

-

Monitoring: Monitor body weight and food intake daily.

-

Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period.

-

Fast the mice for 6 hours.

-

Measure baseline blood glucose from a tail snip.

-

Administer a 2 g/kg glucose solution intraperitoneally.

-

Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.

-

-

Sample Collection: At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), and total cholesterol.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.

In Vitro Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a method to assess the inhibitory activity and selectivity of this compound against serine hydrolases in a complex proteome using a fluorescently tagged probe.

Materials:

-

This compound

-

Fluorophosphonate-tetramethylrhodamine (FP-TAMRA) probe

-

Cell or tissue lysate (e.g., from adipocytes or liver)

-

Phosphate-buffered saline (PBS)

-

DMSO

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Proteome Preparation:

-

Homogenize cells or tissues in PBS and prepare a clarified lysate by centrifugation.

-

Determine the protein concentration of the lysate.

-

-

Competitive Inhibition:

-

In a microcentrifuge tube, pre-incubate 50 µg of the proteome with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO (vehicle control) in a final volume of 50 µL for 30 minutes at room temperature.

-

-

Probe Labeling:

-

Add FP-TAMRA probe to each reaction to a final concentration of 1 µM.

-

Incubate for 30 minutes at room temperature.

-

-

SDS-PAGE:

-

Quench the reaction by adding 2x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Fluorescence Scanning:

-

Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA.

-

-

Data Analysis:

-

Analyze the fluorescence intensity of the bands corresponding to the target enzymes. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition.

-

Summary and Future Directions

This compound is a valuable research tool for investigating the role of carboxylesterases in metabolic diseases. Its selectivity for Ces3/Ces1f and its ability to modulate PPAR signaling pathways make it a promising candidate for further preclinical and potentially clinical development. Future research should focus on fully elucidating the endogenous PPAR ligands that accumulate upon this compound treatment and exploring the broader therapeutic applications of this compound in other metabolic and inflammatory conditions. The detailed protocols provided in this guide should facilitate further investigation into the pharmacology and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of WWL113: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

San Diego, CA – November 18, 2025 – A comprehensive technical guide on the discovery, synthesis, and biological evaluation of WWL113, a selective inhibitor of carboxylesterases, has been compiled to serve as a valuable resource for researchers in metabolic diseases and drug development. This compound has emerged as a significant chemical probe for studying the role of carboxylesterases in obesity and diabetes, demonstrating the potential to correct multiple features of metabolic syndrome in preclinical models.

Discovery of a Novel Carboxylesterase Inhibitor

This compound was identified through an innovative approach that integrated phenotypic screening with activity-based protein profiling (ABPP). This strategy aimed to discover bioactive small molecules that promote adipogenesis and subsequently identify their molecular targets. This work led to the characterization of this compound as a potent and selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3, also known as Ces1d) in mice and its human ortholog, CES1.[1] A urea derivative, WWL113U, which lacks the carbamate electrophile, was synthesized as a negative control and showed no inhibitory activity, highlighting the crucial role of the carbamate moiety in the molecule's mechanism of action.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature or associated patents, the synthesis of its core structure can be approached through established organic chemistry methodologies. The chemical name of this compound is 4'-[[[Methyl[[3-(4-pyridinyl)phenyl]methyl]amino]carbonyl]oxy]-[1,1'-biphenyl]-4-carboxylic acid ethyl ester. The synthesis would likely involve a multi-step process culminating in the formation of the key carbamate linkage.

A plausible synthetic route would involve the preparation of two key intermediates: a substituted biphenyl phenol and a bespoke carbamoyl chloride. The synthesis could conceptually be broken down as follows:

-

Synthesis of the Biphenyl Core: A Suzuki coupling reaction between a protected 4-hydroxyphenyl boronic acid and ethyl 4-bromobenzoate would form the biphenyl structure.

-

Formation of the Carbamoyl Chloride: The secondary amine, N-methyl-1-(3-(pyridin-4-yl)phenyl)methanamine, would be reacted with phosgene or a phosgene equivalent to generate the corresponding carbamoyl chloride.

-

Final Carbamate Formation: The protected biphenyl phenol from step 1 would be deprotected and then reacted with the carbamoyl chloride from step 2 in the presence of a base to yield this compound.

Further details regarding specific reagents, reaction conditions, and purification methods would require dedicated synthetic chemistry route scouting and optimization.

Biological Mechanism of Action

This compound is a mechanism-based inhibitor that covalently modifies the active site serine residue of its target carboxylesterases.[2] This irreversible inhibition leads to a reduction in the hydrolysis of triglycerides in adipocytes, thereby promoting lipid storage.[3][4] The primary targets of this compound are Ces3/CES1 and the structurally related Ces1f.[1][3]

Signaling Pathways and Biological Impact

The inhibition of Ces3/CES1 by this compound has a significant impact on lipid metabolism and glucose homeostasis. By reducing the breakdown of triglycerides in adipose tissue, this compound decreases the release of free fatty acids into circulation.[1] This reduction in circulating lipids helps to alleviate the metabolic dysregulation associated with obesity and type 2 diabetes.

dot

Quantitative Biological Data

The inhibitory potency and in vivo efficacy of this compound have been characterized through various assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Species |

| Ces3 (Ces1d) | 120 | Mouse |

| Ces1f | 100 | Mouse |

| hCES1 | ~50 | Human |

| ABHD6 | >10,000 | Mouse |

Table 1: In vitro inhibitory potency of this compound against various serine hydrolases.[1][5]

| Animal Model | Dosage | Treatment Duration | Key Outcomes |

| db/db mice | 30 mg/kg, p.o., daily | 3 weeks | Reduced weight gain, lowered blood glucose, NEFAs, triglycerides, and total cholesterol; enhanced glucose tolerance. |

| Diet-Induced Obese mice | 50 mg/kg, p.o., daily | 50 days | Reduced weight gain, enhanced glucose tolerance and insulin sensitivity, decreased plasma insulin and triglycerides. |

Table 2: Summary of in vivo efficacy of this compound in mouse models of obesity and diabetes.

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to identify the protein targets of this compound and assess its selectivity.

dot

-

Proteome Preparation: Prepare cell or tissue lysates in an appropriate buffer (e.g., PBS) and determine the protein concentration.

-

Inhibitor Incubation: Pre-incubate the proteome (typically 1 mg/mL) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Probe Labeling: Add a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-TAMRA) to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

-

SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel (e.g., 10%).

-

Fluorescence Scanning: Visualize the labeled enzymes using a fluorescence gel scanner. The inhibition of a specific enzyme by this compound will result in a decrease in the fluorescence intensity of the corresponding band.

In Vitro Carboxylesterase Activity Assay

This assay is used to determine the IC50 values of this compound against specific carboxylesterases.

-

Enzyme and Inhibitor Preparation: Use recombinant carboxylesterase enzymes. Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Pre-incubation: Pre-incubate the enzyme with the serially diluted this compound or vehicle for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate such as p-nitrophenyl acetate (pNPA).

-

Measurement: Measure the formation of the product (p-nitrophenol) over time by monitoring the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in db/db Mice

This protocol outlines the procedure to evaluate the therapeutic potential of this compound in a genetic model of obesity and diabetes.

-

Animal Model: Use male db/db mice, which are a model for obesity, insulin resistance, and type 2 diabetes.

-

Acclimation and Grouping: Acclimate the animals for at least one week before the start of the experiment. Randomly assign mice to treatment groups (e.g., vehicle control and this compound-treated).

-

Dosing: Administer this compound orally at a dose of 30 mg/kg once daily for a period of 3 weeks. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% (w/v) hydroxypropylmethylcellulose in saline).

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Metabolic Assessments: At the end of the treatment period, perform metabolic tests such as a glucose tolerance test. Collect blood samples to measure plasma levels of glucose, non-esterified fatty acids (NEFAs), triglycerides, and total cholesterol.

Conclusion and Future Directions

This compound is a valuable chemical tool for elucidating the physiological roles of carboxylesterases Ces3/CES1 and Ces1f. Its ability to ameliorate key features of metabolic syndrome in preclinical models suggests that inhibition of these enzymes may be a viable therapeutic strategy for the treatment of obesity and type 2 diabetes. Future research should focus on the development of second-generation inhibitors with improved pharmacokinetic properties and the exploration of the long-term efficacy and safety of this therapeutic approach. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising area of metabolic research.

References

- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. med.stanford.edu [med.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

The Impact of WWL113 on Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

WWL113, a potent and selective inhibitor of carboxylesterase 1 (CES1) and its murine ortholog Ces3, has emerged as a significant modulator of lipid metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action and its downstream effects on lipid profiles, offering a comprehensive resource for researchers in metabolic disease and drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the inhibition of CES1/Ces3, enzymes predominantly located in the endoplasmic reticulum of adipocytes and hepatocytes.[1][2] These carboxylesterases play a crucial role in the hydrolysis of triglycerides (TGs) and other lipid esters, thereby regulating the release of free fatty acids (FFAs) into circulation.[2][3] By inhibiting these enzymes, this compound effectively reduces adipocyte lipolysis.[1][4]

The inhibitory activity of this compound against its primary targets is well-characterized, with specific IC50 values established through in vitro assays.

| Target Enzyme | IC50 Value |

| Ces3 (murine) | 120 nM |

| Ces1f (murine) | 100 nM |

| hCES1 (human) | ~50 nM |

| Data sourced from competitive activity-based protein profiling (ABPP) and substrate hydrolysis assays.[1][2] |

Effects on Systemic Lipid Metabolism

In vivo studies have demonstrated the profound impact of this compound on systemic lipid homeostasis. Oral administration of this compound to diabetic and obese mouse models resulted in significant improvements in multiple metabolic parameters.

| Parameter | Animal Model | Treatment | Outcome |

| Nonesterified Free Fatty Acids (NEFAs) | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |

| Triglycerides (TGs) | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |

| Total Cholesterol | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |

| Fasted Glucose | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Lowered levels |

| Glucose Tolerance | db/db mice | 30 mg/kg/day (oral, 3 weeks) | Enhanced |

| This data highlights the potential of this compound in ameliorating key features of the metabolic syndrome.[1] |

Signaling Pathways and Cellular Effects

The inhibition of CES1/Ces3 by this compound initiates a cascade of downstream cellular events, primarily affecting adipocyte function and energy expenditure.

Caption: this compound signaling pathway in adipocytes.

A key consequence of reduced FFA release is the modulation of peroxisome proliferator-activated receptor alpha (PPARα) signaling.[2] This leads to an upregulation of uncoupling protein 1 (UCP1) expression, particularly in brown adipose tissue (BAT) and is associated with the "browning" of white adipose tissue (WAT).[1][2][5] The increase in UCP1, a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis to produce heat, enhances thermogenesis and energy expenditure.[2]

Experimental Protocols

The following outlines the methodologies employed in key experiments to elucidate the effects of this compound.

In Vivo Efficacy Studies in db/db Mice

-

Animal Model: Male, eight-week-old db/db mice, a model of obesity and type 2 diabetes.[1]

-

Treatment: this compound administered orally at a dosage of 30 mg/kg once daily for three weeks.[1] A vehicle control group (e.g., corn oil) is run in parallel.

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for analysis of plasma lipids and glucose. Tissues such as liver and adipose tissue are harvested for further analysis.

-

Biochemical Analysis: Plasma levels of NEFAs, TGs, total cholesterol, and glucose are measured using standard enzymatic colorimetric assays.

-

Glucose Homeostasis: Glucose tolerance tests are performed by administering a glucose bolus to fasted mice and measuring blood glucose levels at timed intervals.

Caption: Experimental workflow for in vivo studies.

In Vitro Enzyme Inhibition Assays

-

Competitive Activity-Based Protein Profiling (ABPP): This technique is used to assess the selectivity and potency of this compound against serine hydrolases.

-

Cell or tissue lysates are pre-incubated with varying concentrations of this compound.

-

A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine) is then added.

-

The probe covalently labels the active site of serine hydrolases that are not blocked by this compound.

-

Labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. The reduction in fluorescence intensity of a specific band (e.g., CES1) indicates inhibition by this compound.

-

-

Substrate Hydrolysis Assay:

-

Recombinant CES1 enzyme is incubated with a chromogenic or fluorogenic substrate.

-

The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically in the presence of varying concentrations of this compound.

-

IC50 values are calculated from the dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of metabolic disorders characterized by dyslipidemia and insulin resistance. Its targeted inhibition of CES1/Ces3 offers a novel approach to modulating lipid metabolism, distinct from existing therapies. Future research should focus on further elucidating the long-term efficacy and safety of this compound, exploring its potential in combination therapies, and translating the compelling preclinical findings into clinical applications for patients with obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel regulatory roles of carboxylesterase 3 in lipid metabolism and browning in 3T3-L1 white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vivo Studies of WWL113, a Carboxylesterase Inhibitor

Introduction

WWL113 is a potent, selective, and orally active inhibitor of carboxylesterases, specifically targeting mouse Ces3 (also known as Ces1d) and Ces1f, and the human ortholog CES1.[1][2] With IC50 values in the nanomolar range (~100 nM), this compound serves as a critical tool for investigating the physiological roles of these enzymes.[1][3] Carboxylesterases are serine hydrolases involved in the metabolism of a wide array of endogenous lipids and xenobiotics.[4][5] In vivo studies have utilized this compound to explore its therapeutic potential in metabolic disorders such as obesity and diabetes, as well as its role in modulating inflammation.[1][6] These notes provide an overview of established protocols and key data for researchers planning in vivo experiments with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound from published research.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Source |

| Ces3 (mouse) | ~120 nM | [1] |

| Ces1f (mouse) | ~100 nM | [1][3] |

| ABHD6 | Inhibition noted | [3] |

Table 2: Summary of In Vivo Efficacy Studies

| Study Focus | Animal Model | Dosage & Administration | Duration | Key Outcomes | Source |

| Metabolic Syndrome | 8-week-old db/db mice | 30 mg/kg, orally, once daily | 3 weeks | Improved glucose tolerance; lowered levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose. | [1] |

| Diet-Induced Obesity (DIO) | C57BL/6J mice on a 60 kcal% fat diet | 50 mg/kg, orally, once daily | 9 weeks | Reduced weight gain, enhanced glucose tolerance, improved insulin sensitivity, and significantly decreased plasma triglycerides. | [6] |

| Target Occupancy / Inflammation | Adult female and male mice | 30 mg/kg, intraperitoneal (i.p.) injection | 4 to 6 hours | To assess enzyme target occupancy in tissues like the lung, liver, and adipose.[4] | [4] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound exerts its effects primarily by inhibiting CES1/Ces3. This inhibition blocks the hydrolysis of endogenous lipids, such as triacylglycerols, and lipid mediators like prostaglandin glyceryl esters (PG-Gs).[2][7] For example, by preventing the breakdown of the anti-inflammatory mediator PGD2-G, this compound can enhance its effects.[7] Conversely, it can also impact pro-inflammatory pathways.[8] In brown adipose tissue, this compound treatment has been shown to increase the expression of thermogenic genes like UCP1 via the PPARα signaling pathway.[2]

General In Vivo Experimental Workflow

A typical in vivo study using this compound involves animal model selection, acclimatization, compound administration, and subsequent endpoint analysis. The specific model and endpoints will depend on the research question, whether it is related to metabolism, inflammation, or another physiological process.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Genetically-Defined Metabolic Disease Model

This protocol is adapted from studies using db/db mice, a model for obesity and type 2 diabetes.[1]

1. Materials

-

This compound compound

-

Vehicle solution (e.g., 0.5% w/v hydroxypropylmethylcellulose in saline or corn oil)[1][4]

-

8-week-old male db/db mice

-

Standard laboratory animal diet and housing

-

Oral gavage needles

-

Equipment for blood collection and glucose measurement

2. Animal Model and Acclimatization

-

Use 8-week-old male db/db mice (n=10 per group).[1]

-

House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water.

-

Allow for at least one week of acclimatization before the start of the experiment.

3. Dosing and Administration

-

Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).

-

Administer this compound (30 mg/kg) or vehicle control orally via gavage once daily for 3 weeks.[1]

-

Monitor body weight and general health daily.

4. Endpoint Analysis

-

Glucose Homeostasis: Perform a glucose tolerance test (GTT) after the treatment period. Measure fasted blood glucose levels.

-

Blood Chemistry: At the end of the study, collect blood via cardiac puncture under anesthesia. Analyze plasma for levels of triglycerides, total cholesterol, and nonesterified free fatty acids.[1]

-

Tissue Analysis: Harvest tissues of interest (e.g., liver, adipose tissue) for histological or gene expression analysis.

Protocol 2: Evaluation of this compound in a Diet-Induced Obesity (DIO) Model

This protocol is based on studies using C57BL/6J mice fed a high-fat diet (HFD).[6]

1. Materials

-

This compound compound

-

Vehicle solution

-

Weanling male C57BL/6J mice

-

High-fat diet (e.g., 60 kcal% fat) and control diet

-

Equipment for metabolic testing (GTT, ITT)

2. Animal Model and Diet Induction

-

Place weanling C57BL/6J mice on a high-fat diet for 12 weeks to induce obesity and insulin resistance.[6]

-

Maintain a control group on a standard chow diet.

-

Confirm the development of the DIO phenotype by monitoring body weight and glucose levels.

3. Dosing and Administration

-

Following the 12-week diet induction period, begin treatment.

-

Administer this compound (50 mg/kg) or vehicle control orally via gavage once daily for the specified duration (e.g., 9 weeks).[6]

-

Monitor body weight, fat mass, and food intake regularly.

4. Endpoint Analysis

-

Glucose and Insulin Tolerance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end-of-study to assess changes in insulin sensitivity and glucose homeostasis.[6]

-

Plasma Analysis: Measure plasma levels of insulin, triglycerides, and NEFAs.[6]

-

Histology: Collect liver and adipose tissue for hematoxylin and eosin (H&E) staining to assess steatosis and adipocyte morphology.[6]

Protocol 3: Assessment of In Vivo Target Occupancy

This protocol is designed to confirm that this compound is engaging its enzymatic target in relevant tissues.[4]

1. Materials

-

This compound compound

-

Vehicle: 0.5% (w/v) hydroxypropylmethylcellulose in saline.[4]

-

Adult mice (e.g., C57BL/6J)

-

Syringes for intraperitoneal (i.p.) injection

-

Equipment for tissue homogenization and protein analysis (e.g., activity-based protein profiling or Western blot).

2. Dosing and Sample Collection

-

Administer a single dose of this compound (30 mg/kg) or vehicle via i.p. injection.[4]

-

At a predetermined time point post-injection (e.g., 4 or 6 hours), euthanize the mice.[4]

-

Immediately harvest tissues of interest (e.g., liver, lung, adipose tissue), flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.[4]

3. Endpoint Analysis

-

Enzyme Activity Assay: Prepare tissue lysates and measure carboxylesterase activity using a suitable substrate to determine the degree of inhibition in this compound-treated animals compared to vehicle controls.

-

Activity-Based Protein Profiling (ABPP): Use ABPP with a broad-spectrum serine hydrolase probe to visualize the engagement of the ~60-kDa target band corresponding to CES enzymes.[2] This provides a direct readout of target occupancy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for WWL113 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of metabolic diseases.

Mechanism of Action

This compound is a potent and selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), with IC50 values of approximately 120 nM and 100 nM, respectively. Ces3, the murine ortholog of human CES1, is a key enzyme involved in the hydrolysis of triglycerides in white adipose tissue, a process known as basal lipolysis. By inhibiting Ces3, this compound effectively blocks the breakdown of stored triglycerides into free fatty acids. This action leads to a reduction in the flux of free fatty acids from adipose tissue to other organs, such as the liver. In the liver, the reduced availability of fatty acids, coupled with the inhibition of hepatic Ces3, leads to decreased expression of genes involved in lipogenesis and an increased expression of genes related to fatty acid oxidation and ketogenesis. This dual action in adipose tissue and the liver contributes to the overall improvement of the metabolic profile observed in preclinical models.[1]

Signaling Pathway of this compound Action

The signaling pathway affected by this compound primarily involves the regulation of lipid metabolism in adipocytes and hepatocytes. The diagram below illustrates the mechanism of action of this compound.

Efficacy in Mouse Models of Metabolic Disease

This compound has demonstrated significant efficacy in ameliorating multiple features of metabolic syndrome in both genetic and diet-induced mouse models of obesity and type 2 diabetes.

Table 1: Summary of this compound Dosage and Effects in Mouse Models of Metabolic Disease

| Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Observed Effects | Reference |

| db/db Mice | 30 mg/kg, once daily, oral gavage | 3 weeks | - Slower rate of weight gain. - Lowered circulating glucose, non-esterified fatty acids (NEFAs), triglycerides (TGs), and total cholesterol. - Enhanced glucose tolerance. | [2] |

| db/db Mice | 30 mg/kg, once daily, oral gavage | 8 days | - Enhanced glucose tolerance in animals of equivalent weight to controls. | [2] |

| db/db Mice | 30 mg/kg, once daily, oral gavage | 3 months | - Complete clearance of hepatic lipids. | [2] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, once daily, oral gavage | 50 days | - Decreased body weight. - Enhanced glucose and insulin tolerance. - Decreased plasma insulin. - Significantly reduced plasma triglyceride levels. | [3] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, once daily, oral gavage | 9 weeks | - Resistance to weight gain. - Enhanced glucose tolerance. - Lower plasma insulin levels. - Increased whole-body insulin sensitivity. - Significantly decreased circulating triglycerides. | [3] |

Table 2: Quantitative Effects of this compound on Key Metabolic Parameters in db/db Mice (30 mg/kg/day for 3 weeks)

| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | % Change | p-value | Reference |

| Fasting Glucose (mg/dL) | ~550 ± 25 | ~200 ± 50 | ~ -64% | < 0.001 | [2] |

| Plasma NEFA (mEq/L) | ~1.2 ± 0.1 | ~0.8 ± 0.05 | ~ -33% | < 0.05 | [2] |

| Plasma Triglycerides (mg/dL) | ~200 ± 20 | ~100 ± 15 | ~ -50% | < 0.01 | [2] |

| Total Cholesterol (mg/dL) | ~300 ± 15 | ~200 ± 20 | ~ -33% | < 0.01 | [2] |

Note: Approximate values are extracted from graphical data.

Table 3: Quantitative Effects of this compound on Key Metabolic Parameters in Diet-Induced Obese Mice (50 mg/kg/day for 50 days)

| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | % Change | p-value | Reference |

| Body Weight Gain (g) | ~12 ± 1 | ~7 ± 1.5 | ~ -42% | < 0.05 | [3] |

| Plasma Insulin (ng/mL) | ~4.5 ± 0.5 | ~2.0 ± 0.3 | ~ -56% | < 0.05 | [3] |

| Plasma Triglycerides (mg/dL) | ~120 ± 10 | ~70 ± 8 | ~ -42% | < 0.05 | [3] |

Note: Approximate values are extracted from graphical data.

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of metabolic disease.

Protocol for Preparation of this compound Formulation for Oral Gavage

Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile saline.

Materials:

-

This compound powder

-

Hydroxypropyl Methylcellulose (HPMC)

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Sterile glass beaker

-

Weighing scale

-

Autoclave

Procedure:

-

Prepare 0.5% HPMC solution: a. Heat approximately one-third of the required volume of sterile water for injection to 80-90°C. b. In a sterile beaker on a magnetic stirrer, slowly add the HPMC powder to the heated water while stirring continuously to ensure the powder is well dispersed and does not form clumps. c. Once the HPMC is fully dispersed, add the remaining two-thirds of the volume as cold sterile saline. d. Continue stirring the solution in a cold water bath or at 4°C until it becomes clear. This may take several hours or can be left overnight. e. Autoclave the final solution to ensure sterility.

-

Prepare this compound suspension: a. Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. b. Weigh the appropriate amount of this compound powder. c. In a sterile container, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension. e. It is recommended to prepare the this compound suspension fresh daily before administration.

Protocol for Oral Gavage in Mice

Materials:

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringe (1 mL)

-

This compound suspension

Procedure:

-

Animal Restraint: a. Gently but firmly grasp the mouse by the loose skin over the shoulders and back of the neck (scruffing). b. The head should be immobilized, and the body held in a vertical position to align the esophagus.

-

Gavage Needle Insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. b. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx. c. Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus with minimal resistance. If resistance is met, withdraw the needle and try again.

-

Substance Administration: a. Once the needle is in the correct position, slowly depress the syringe plunger to administer the this compound suspension. b. Administer the full dose before gently withdrawing the needle along the same path of insertion.

-

Post-Procedure Monitoring: a. Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol for Intraperitoneal Glucose Tolerance Test (IPGTT)

Materials:

-

Sterile glucose solution (e.g., 20% dextrose in sterile saline)

-

Glucometer and test strips

-

Insulin syringes

-

Timer

Procedure:

-

Fasting: a. Fast the mice for 6 hours prior to the test, with free access to water.

-

Baseline Glucose Measurement: a. Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip using a glucometer.

-

Glucose Administration: a. Administer a bolus of glucose solution (typically 1 g/kg or 2 g/kg of body weight) via intraperitoneal (IP) injection.

-

Blood Glucose Monitoring: a. Measure blood glucose levels at regular intervals after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.

-

Data Analysis: a. Plot the blood glucose concentration over time. b. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Application in Cancer Mouse Models

Currently, there is limited publicly available information on the use of this compound in preclinical cancer mouse models. While the inhibition of lipid metabolism is an emerging area of cancer research, and carboxylesterases may play a role in the metabolism of certain chemotherapeutic agents, specific studies evaluating the efficacy of this compound in breast, pancreatic, or colon cancer mouse models have not been identified in the reviewed literature. Researchers interested in exploring the potential of this compound in oncology are encouraged to conduct initial in vitro studies to assess its effects on cancer cell proliferation and metabolism before proceeding to in vivo models.

Conclusion

This compound is a promising preclinical candidate for the treatment of metabolic diseases, with demonstrated efficacy in improving glucose homeostasis and lipid profiles in mouse models of obesity and type 2 diabetes. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Further studies are warranted to explore its utility in other disease areas, including oncology.

References

Application Notes and Protocols for WWL113 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL113 is a potent and selective, orally active inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), with IC50 values of 120 nM and 100 nM, respectively.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes.[2] Ces3 and its human ortholog CES1 are endoplasmic reticulum glycoproteins implicated in adipocyte lipolysis.[1][3] Due to its targeted activity, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of these enzymes in various cellular processes, including adipogenesis, inflammation, and cancer cell biology.

These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to explore its effects on cellular function.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value |

| Carboxylesterase 3 (Ces3) | 120 nM |

| Carboxylesterase 1f (Ces1f) | 100 nM |

Data sourced from MedchemExpress.[1]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways through its inhibition of CES1/Ces3.

References

Application Notes and Protocols for WWL113-Induced Adipocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing adipocyte differentiation using the selective serine hydrolase inhibitor, WWL113. It includes the mechanism of action, experimental procedures, and expected outcomes for researchers investigating adipogenesis and developing novel therapeutics for metabolic diseases.

Introduction

This compound is a chemical probe that promotes adipocyte formation and lipid storage.[1] It functions by selectively inhibiting carboxylesterase 3 (Ces3) in mice and its human ortholog, CES1.[2] This inhibition leads to an upregulation of key adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation.[1][3][4] Notably, this compound is not a direct ligand for PPARγ.[1] In addition to promoting adipogenesis, this compound has been shown to decrease lipolysis, the breakdown of stored fats.[2] In brown adipose tissue, this compound enhances the expression of uncoupling protein 1 (UCP1) and other thermogenic genes through the PPARα signaling pathway, suggesting a role in promoting energy expenditure.[1][2]

Data Summary

The effects of this compound on adipocyte differentiation and function are summarized in the tables below, based on studies using the 10T1/2 cell line.

Table 1: Effect of this compound on Adipogenic Gene Expression

| Gene | Effect of this compound Treatment | Reference |

| PPARγ | Increased mRNA expression | [1] |

| C/EBPα | Increased mRNA expression | [1] |

| Adiponectin | Increased mRNA expression | [1] |

Table 2: Effect of this compound on Brown Adipose Tissue (BAT) Gene Expression

| Gene | Effect of this compound Treatment | Reference |

| UCP1 | Increased mRNA expression | [1][2] |

| PGC-1α | Increased mRNA expression | [1][2] |

| DIO2 | Increased mRNA expression | [1][2] |

Table 3: Functional Effects of this compound on Adipocytes

| Functional Assay | Effect of this compound Treatment | Reference |

| Lipid Accumulation | Increased | [1] |

| Lipolysis | Diminished | [2] |

| Triacylglycerol (TAG) levels | Elevated | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in adipogenesis and a general workflow for an in vitro differentiation experiment.

Caption: Proposed signaling pathway of this compound in promoting adipogenesis.

Caption: General experimental workflow for in vitro adipocyte differentiation.

Experimental Protocols

The following are detailed protocols for the differentiation of murine preadipocytes into mature adipocytes. The first protocol is specific to the use of this compound with 10T1/2 cells, based on published research. The second is a general, widely used protocol for 3T3-L1 cells that can be adapted for this compound studies.

Protocol 1: this compound-Induced Differentiation of 10T1/2 Preadipocytes

This protocol is based on the methodology used in studies demonstrating the pro-adipogenic effects of this compound.

Materials:

-

10T1/2 murine mesenchymal stem cells

-

Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DMI): Basal Medium supplemented with:

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM Dexamethasone

-

1.7 µM Insulin

-

-

This compound Stock Solution: 10 mM in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates/flasks

Procedure:

-

Cell Seeding: Seed 10T1/2 cells in the desired culture vessel and grow in Basal Medium until they reach confluence.

-

Post-Confluence Arrest: Maintain the confluent cells in Basal Medium for an additional 2 days to ensure growth arrest.

-

Initiation of Differentiation (Day 0):

-

Maturation Phase (Day 2 onwards):

-

After 2-3 days, replace the Differentiation Medium with Basal Medium containing 1.7 µM insulin and this compound.

-

Continue to replace the medium every 2-3 days.

-

-

Analysis: Adipocyte differentiation can be assessed at various time points (e.g., day 8-10).

-

Lipid Accumulation: Stain for intracellular lipid droplets using Oil Red O.

-

Gene Expression: Harvest cells for RNA extraction and subsequent qPCR analysis of adipogenic markers (e.g., Pparg, Cebpa, Adipoq).

-

Protein Expression: Perform Western blot analysis for key adipogenic proteins.

-

Protocol 2: General Adipocyte Differentiation of 3T3-L1 Cells

This is a standard protocol for 3T3-L1 cells, which are a common model for studying adipogenesis.[5][6] This protocol can be adapted to test the effects of this compound.

Materials:

-

3T3-L1 murine preadipocytes (ATCC CL-173)

-

Preadipocyte Expansion Medium: DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with 10% FBS, 1.0 µM Dexamethasone, 0.5 mM IBMX, and 1.0 µg/mL Insulin.

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.0 µg/mL Insulin.

-

This compound Stock Solution (if testing)

-

PBS

-

Tissue culture plates/flasks

Procedure:

-

Cell Seeding and Expansion:

-

Culture 3T3-L1 cells in Preadipocyte Expansion Medium. Do not allow cells to exceed 70% confluence during expansion.

-

For differentiation, seed cells in the desired culture vessel and grow until 100% confluent.

-

-

Post-Confluence Arrest: Maintain the confluent culture for an additional 48 hours.

-

Induction of Differentiation (Day 0):

-

Remove the Preadipocyte Expansion Medium.

-

Gently add the Differentiation Medium. If testing this compound, add it to the desired final concentration.

-

Incubate for 48 hours.

-

-

Maturation (Day 2 onwards):

-

After 48 hours, carefully replace the Differentiation Medium with Adipocyte Maintenance Medium (with or without this compound).

-

Replace with fresh Adipocyte Maintenance Medium every 48 to 72 hours.

-

-

Analysis: Mature adipocytes with visible lipid droplets should be apparent between 8 and 14 days post-induction. Analysis can be performed as described in Protocol 1.

Troubleshooting

-

Cell Detachment: Adipocytes can detach easily, especially during media changes. Pipette very gently against the side of the well.[7]

-

Low Differentiation Efficiency: Ensure preadipocytes are not passaged too many times and that they reach a state of post-confluence growth arrest before induction. The quality and concentration of FBS can also significantly impact differentiation.

-